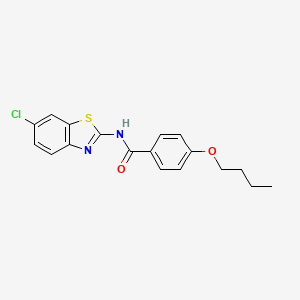

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQRQQQOQAJNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Substitution Reaction: The 6-chloro substituent is introduced via a halogenation reaction using chlorine or a chlorinating agent.

Amidation: The final step involves the reaction of the chlorinated benzothiazole with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in inflammatory pathways, thereby exerting its pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a systematic comparison of 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide with structurally related benzothiazole and benzamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Comparative Analysis of Key Benzothiazole Derivatives

Key Findings from Comparative Studies

Structural Isomerism and Activity

- Trifluoro-substituted benzothiazole isomers demonstrate that minor positional changes (e.g., ortho vs. para trifluoromethyl groups) drastically alter antifungal activity, underscoring the importance of substituent placement .

Target Specificity

- Quin-C1, despite sharing the 4-butoxy benzamide moiety, targets FPR2 via its quinazoline core, whereas benzothiazole derivatives like the target compound may interact with distinct pathways (e.g., microbial enzymes or inflammatory mediators) .

Physicochemical and Crystallographic Properties

- The target compound’s butoxy group may reduce crystallinity compared to simpler analogs like 2-BTBA, which exhibit well-defined lattice parameters (e.g., Volume = 1169.13 ų) .

Biological Activity

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with specific substituents that enhance its pharmacological properties. The synthesis typically involves cyclization of 2-aminothiophenol with carboxylic acid derivatives, followed by chlorination and amidation with 4-butoxybenzoic acid using coupling agents like EDCI .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. These compounds showed the ability to induce apoptosis and arrest the cell cycle at specific concentrations .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Inhibition of AKT and ERK pathways |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential use in treating inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with molecular targets involved in signal transduction pathways related to inflammation and cancer progression. This interaction may lead to the inhibition of key signaling proteins, thereby reducing cell survival and promoting apoptosis .

Case Studies

Recent studies have focused on the dual action of benzothiazole derivatives in both anticancer and anti-inflammatory contexts. For instance, a compound structurally similar to this compound was shown to significantly reduce cancer cell proliferation while simultaneously lowering levels of inflammatory cytokines in vitro .

Comparison with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Promising | Moderate |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine | High | Low |

The presence of both butoxy and chloro groups in this compound may enhance its biological activity compared to other benzothiazole derivatives that lack these substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.